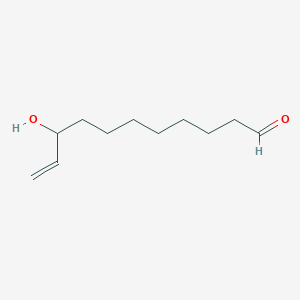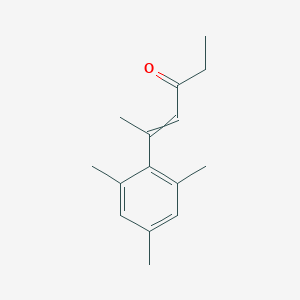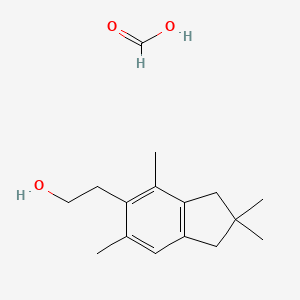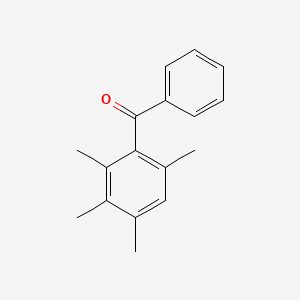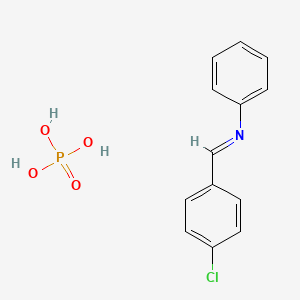
1-(4-chlorophenyl)-N-phenylmethanimine;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-phenylmethanimine;phosphoric acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound consists of a 4-chlorophenyl group attached to a phenylmethanimine moiety, combined with phosphoric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-phenylmethanimine typically involves the reaction of 4-chlorobenzaldehyde with aniline in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then combined with phosphoric acid to yield the final product. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol, with the addition of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-chlorophenyl)-N-phenylmethanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-phenylmethanimine;phosphoric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-N-phenylmethanimine;phosphoric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-chlorophenyl)-2-(acetamido)ethane boronic acid
- 4-chlorophenylboronic acid
- 4-chlorophenylacetic acid
Uniqueness
Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research .
Propriétés
Numéro CAS |
62729-81-1 |
|---|---|
Formule moléculaire |
C13H13ClNO4P |
Poids moléculaire |
313.67 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-phenylmethanimine;phosphoric acid |
InChI |
InChI=1S/C13H10ClN.H3O4P/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;1-5(2,3)4/h1-10H;(H3,1,2,3,4) |
Clé InChI |
LQKUQSMPWPEDFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid](/img/structure/B14509796.png)


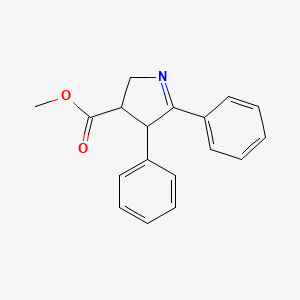
![3-[2-(Piperazin-1-yl)phenyl]propanoic acid](/img/structure/B14509819.png)
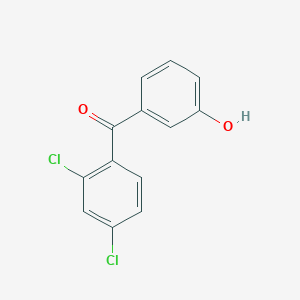

![Lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14509828.png)
